Product packaging for Androsta-4,6,8(9)-triene-3,17-dione(Cat. No.:CAS No. 115930-43-3)

Androsta-4,6,8(9)-triene-3,17-dione

Cat. No.: B039386
CAS No.: 115930-43-3
M. Wt: 282.4 g/mol
InChI Key: IVSWIZWRBZUXRO-SNRMKQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-4,6,8(9)-triene-3,17-dione is a potent, mechanism-based (suicide) inhibitor of the cytochrome P450 enzyme aromatase, which is responsible for the conversion of androgens such as androstenedione into estrogens. This steroidal triene derivative acts as an active site-directed irreversible inhibitor, forming a covalent bond with the enzyme's heme prosthetic group, leading to its permanent inactivation. This characteristic makes it an invaluable research tool for elucidating the structure and function of aromatase, studying estrogen biosynthesis pathways, and investigating the role of estrogen in various physiological and pathological processes. Its primary research applications include the development of experimental models for hormone-dependent cancers (such as breast and endometrial cancer), the study of endocrine disruption, and fundamental research in reproductive biology and steroid metabolism. The compound's unique conjugated triene structure contributes to its high binding affinity and irreversible action, providing a distinct advantage over reversible inhibitors in long-term studies where sustained suppression of estrogen synthesis is required. This high-purity compound is essential for researchers aiming to precisely manipulate and understand estrogen signaling in vitro and in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O2 B039386 Androsta-4,6,8(9)-triene-3,17-dione CAS No. 115930-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115930-43-3

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(10S,13S,14S)-10,13-dimethyl-2,11,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,15H,5-10H2,1-2H3/t15-,18-,19-/m0/s1

InChI Key

IVSWIZWRBZUXRO-SNRMKQJTSA-N

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C

Synonyms

androsta-4,6,8(9)-triene-3,17-dione
FCE 24918
FCE-24918

Origin of Product

United States

Biochemical Mechanisms and Enzymatic Interactions

Aromatase Enzyme Inhibition Mechanisms

Androsta-4,6,8(9)-triene-3,17-dione functions as a mechanism-based inactivator, also known as a suicide inhibitor, of aromatase. This means that the enzyme's own catalytic activity converts the inhibitor into a reactive species that ultimately leads to the enzyme's irreversible inactivation.

Interactive Data Table: Kinetic Parameters of Aromatase Inhibitors

CompoundType of InhibitionKi (μM)
Androsta-1,4,6-triene-3,17-dioneIrreversible0.18

Note: Data for the closely related compound is provided for context.

This compound is classified as a suicide substrate because it is processed by the aromatase enzyme in a manner analogous to the natural substrate, androstenedione. nih.govtandfonline.com This enzymatic conversion generates a reactive intermediate that then covalently binds to the active site of the enzyme, leading to its permanent inactivation. This mechanism is highly specific, as the inhibitor targets only the enzyme that is capable of its catalytic conversion.

Research has demonstrated that the inactivation of aromatase by this compound is a time-dependent process. nih.govtandfonline.com This means that the extent of enzyme inhibition increases with the duration of exposure to the inhibitor. Such time-dependent inactivation is a key characteristic of mechanism-based inhibitors and reflects the multi-step process of binding, enzymatic conversion, and covalent modification of the enzyme.

Molecular Recognition and Binding within the Aromatase Active Site

The unique structural features of this compound are crucial for its recognition and binding within the active site of the aromatase enzyme.

The distinctive 4,6,8(9)-triene system within the steroid nucleus of this compound serves as a latent alkylating group. nih.govtandfonline.com Upon enzymatic processing within the aromatase active site, this moiety is transformed into a reactive species that can form a covalent bond with a nucleophilic residue of the enzyme. This alkylation of the enzyme is the molecular basis for the irreversible inhibition.

The active site of the aromatase enzyme contains a well-defined hydrophobic binding pocket that accommodates the steroid nucleus of its substrates and steroidal inhibitors. nih.gov This pocket is shaped to recognize the specific stereochemistry of androgens. The hydrophobic nature of the this compound molecule facilitates its entry and favorable orientation within this pocket, positioning the triene moiety for enzymatic activation and subsequent covalent modification of the enzyme. The interaction between the steroidal backbone of the inhibitor and the hydrophobic residues of the active site is a critical determinant of its binding affinity and inhibitory potency.

Interactive Data Table: Key Features of Aromatase Active Site

FeatureDescription
Binding Pocket Primarily hydrophobic, accommodating the steroid nucleus.
Substrate Specificity Recognizes the androstane skeleton.
Catalytic Residues Involved in the chemical conversion of the substrate/inhibitor.
Access Channel Allows for the entry and exit of ligands.

Importance of Specific Carbonyl Functions for Enzyme Binding

The molecular structure of this compound, specifically its carbonyl groups at the C-3 and C-17 positions, is critical for its interaction with steroidogenic enzymes. For steroidal ligands to bind effectively to the active site of enzymes like aromatase, specific structural features are necessary. The ketone group at the C-17 position, in particular, plays a crucial role in the binding affinity of steroidal compounds to the aromatase enzyme. This functional group contributes to the precise orientation and stabilization of the molecule within the enzyme's active site, which is a prerequisite for subsequent catalytic activity or inhibition. While the C-3 carbonyl is also a feature of the natural substrates, modifications and even removal of this group in analogue studies have shown that the C-17 carbonyl is a more stringent requirement for maintaining high binding affinity to aromatase.

Modulation of Steroid Biosynthesis Pathways

This compound is a potent modulator of steroid hormone synthesis, primarily through its powerful inhibition of the aromatase enzyme.

Inhibition of Estrogen Biosynthesis in Cellular Systems

This compound functions as a "suicide substrate" for aromatase, the key enzyme responsible for converting androgens into estrogens. nih.gov This means it binds to the enzyme and is converted into a reactive intermediate that then forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation. nih.govwikipedia.org This mechanism effectively halts estrogen biosynthesis.

Studies using human placental microsomes, a rich source of aromatase, have demonstrated the time-dependent inactivation of the enzyme by this compound. nih.gov The unique 4,6,8(9)-triene structure of the molecule is proposed to act as a latent alkylating group that, once activated by the enzyme's catalytic action, leads to this irreversible binding. nih.gov The inhibitory potency of related compounds has been quantified in various cellular and enzymatic assays, highlighting the efficacy of this class of steroids in blocking estrogen production. medchemexpress.comgoogle.com For instance, the closely related analogue Androsta-1,4,6-triene-3,17-dione (ATD) is a well-characterized aromatase inhibitor with a reported inhibitory constant (Ki) of 0.18 μM. medchemexpress.com The inhibition of aromatase by such compounds has been shown to reduce the proliferation of estrogen-dependent cancer cells in culture. nih.govmdpi.com

Table 1: Inhibitory Potency of Androstane-based Aromatase Inhibitors
CompoundSystemInhibitory Constant (Ki)
Androsta-1,4,6-triene-3,17-dione (ATD)Human Placental Aromatase0.18 µM
4-Androstene-3,6,17-trioneHuman Placental Aromatase0.43 µM

Impact on Endogenous Androgen Levels in Preclinical Models

By potently inhibiting aromatase, this compound and related compounds can significantly alter the balance of sex hormones in preclinical models. The blockade of the conversion of androgens to estrogens leads to a decrease in circulating estrogen levels. nih.gov In a classic endocrine feedback loop, low estrogen levels signal the hypothalamus and pituitary gland to increase the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This gonadotropin surge, in turn, stimulates the testes to produce more testosterone. wikipedia.org

However, some in vivo studies with the related compound Androsta-1,4,6-triene-3,17-dione (ATD) in rats have shown a more complex effect. While treatment effectively inhibited ovarian aromatase and reduced estrogen secretion, it also led to basal levels of LH and FSH that did not rise after ovariectomy, suggesting a degree of gonadotropin suppression. nih.gov This indicates that the effects on the hypothalamic-pituitary-gonadal axis can be multifaceted. Despite this, the primary effect of reducing estrogen synthesis often leads to an increased androgen-to-estrogen ratio. wikipedia.org Studies on the metabolism of ATD have identified various metabolites, including those with retained androgenic structures, which can be detected in doping control. nih.gov

Interactions with Other Steroidogenic Enzymes (e.g., 17β-hydroxysteroid dehydrogenase in related processes)

The steroid biosynthesis pathway involves a cascade of enzymes. Besides its primary interaction with aromatase, this compound's structure suggests potential interactions with other key steroidogenic enzymes. One such enzyme is 17β-hydroxysteroid dehydrogenase (17β-HSD), which is responsible for the interconversion of androstenedione and testosterone. wikipedia.orgresearchgate.net This enzyme catalyzes the reduction of the 17-keto group of androstenedione to the 17β-hydroxyl group of testosterone, a critical step in producing the most potent endogenous androgen. mdpi.com

Structure Activity Relationship Sar Studies

Correlation between Chemical Structure and Aromatase Inhibitory Potency

The unique chemical architecture of Androsta-4,6,8(9)-triene-3,17-dione is intrinsically linked to its potent and irreversible inhibition of aromatase. A key structural feature is the conjugated triene system within the B and C rings of the steroid nucleus. This system is not only crucial for high binding affinity to the enzyme's active site but also for the mechanism of irreversible inactivation.

Research has shown that this compound functions as a "suicide substrate" for aromatase. nih.gov This means the enzyme recognizes it as a substrate and initiates the catalytic process. However, this process converts the inhibitor into a reactive intermediate that then covalently binds to the enzyme, leading to its permanent inactivation. The 4,6,8(9)-triene moiety has been identified as a latent alkylating group, which, upon enzymatic activation, is responsible for this irreversible binding. nih.gov

The planarity of the A and B rings, along with the presence of unsaturation, are critical for the inhibitory activity of steroidal aromatase inhibitors. Early SAR studies on androstenedione analogs revealed that the introduction of double bonds at the C1, C4, and C6 positions significantly influences their interaction with the aromatase enzyme.

Influence of Specific Substituents on Biological Activity (e.g., Halogen, Cyano, Azido Groups)

While specific studies on halogen, cyano, or azido derivatives of this compound are not extensively documented, the influence of these substituents on the biological activity of related steroidal aromatase inhibitors provides valuable insights.

Halogen Groups: The introduction of halogen atoms at various positions on the androstenedione scaffold has been shown to modulate inhibitory potency. For instance, 6α-fluoro and 6β-fluoro substitutions on androst-4-ene-3,17-dione result in potent reversible inhibitors of aromatase. nih.gov The high electronegativity and small size of the fluorine atom can alter the electronic environment of the steroid and influence its binding orientation within the active site.

Cyano Groups: The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. Studies on C-17 cyano-substituted estratrienes have demonstrated that a sterically unhindered hydrogen bond acceptor at this position can enhance anticancer activity. nih.gov While not directly related to aromatase inhibition, this highlights the potential for cyano groups to influence biological activity through specific molecular interactions.

Azido Groups: The azido group is another functional group that has been explored in the context of aromatase inhibition. For example, 6-azidoandrost-4-ene-3,17-dione has been identified as a potent inhibitor of the enzyme. semanticscholar.org The electronic and steric properties of the azido group can contribute to enhanced binding affinity and inhibitory potential.

Analysis of Steric and Electronic Factors Governing Enzyme Binding

Molecular modeling studies have revealed that the active site of aromatase has a limited accessible volume, particularly around the C-6 position of the steroid. researchgate.netnih.gov This suggests that the size and orientation of substituents at this position are critical. For instance, bulky substituents can sterically hinder the proper positioning of the inhibitor, leading to reduced activity. researchgate.netnih.gov

Electronically, the conjugated π-system of the triene is crucial for stabilizing the binding through hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site. Furthermore, the oxygen atoms at C-3 and C-17 can form hydrogen bonds with appropriate donor/acceptor residues, further anchoring the inhibitor within the active site. The electronic effects of substituents, such as the introduction of electron-withdrawing or donating groups, can modulate the charge distribution of the steroid and influence these interactions. nih.gov

Comparative SAR with Other Steroidal and Non-Steroidal Aromatase Inhibitors

A comparative analysis of the SAR of this compound with other aromatase inhibitors highlights the diversity of chemical scaffolds that can achieve potent inhibition.

Exemestane: Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is a steroidal irreversible aromatase inhibitor that shares structural similarities with this compound. nih.govresearchgate.net Both are androstenedione analogs and act as suicide substrates. The key difference lies in the A and B ring modifications. Exemestane possesses a 1,4-diene system and a 6-methylene group, which also forms a reactive intermediate upon enzymatic activation, leading to irreversible inhibition. researchgate.net The SAR of exemestane has been extensively studied, with modifications at the 6-methylene and 17-keto positions influencing its potency. researchgate.net

Anastrozole and Letrozole: In contrast to the steroidal inhibitors, anastrozole and letrozole are non-steroidal aromatase inhibitors. nih.govnih.govresearchgate.netdrugs.com They belong to the triazole class and inhibit aromatase through a different mechanism. The nitrogen atom of the triazole ring coordinates with the heme iron atom of the cytochrome P450 component of the aromatase enzyme, thereby blocking its catalytic activity. researchgate.net Their structures are significantly different from the rigid four-ring scaffold of steroids, offering more conformational flexibility. Letrozole has been shown to be a more potent suppressor of estrogen than anastrozole. nih.gov

Testolactone: Testolactone is a first-generation, non-selective, and irreversible steroidal aromatase inhibitor. nih.gov Structurally, it is an analog of androstenedione where the five-membered D-ring is replaced by a six-membered lactone ring. nih.gov This modification is responsible for its aromatase inhibitory activity. However, compared to the more modern and selective inhibitors like this compound, testolactone is less potent and exhibits other hormonal activities. nih.gov

Table of Aromatase Inhibitors and their Structural Features

Compound NameClassKey Structural FeaturesMechanism of Inhibition
This compound SteroidalAndrostenedione backbone with a 4,6,8(9)-triene systemIrreversible (Suicide Substrate)
Exemestane SteroidalAndrostenedione backbone with a 1,4-diene system and a 6-methylene groupIrreversible (Suicide Substrate)
Anastrozole Non-SteroidalTriazole derivativeReversible (Heme Iron Coordination)
Letrozole Non-SteroidalTriazole derivativeReversible (Heme Iron Coordination)
Testolactone SteroidalAndrostenedione analog with a D-ring lactoneIrreversible (Non-selective)

Analytical Methodologies for Research and Quantification

Advanced Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating Androsta-4,6,8(9)-triene-3,17-dione from complex biological matrices. This separation is paramount for accurate identification and quantification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Compound and Metabolite Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for the analysis of this compound and its metabolites. This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts of the compound in biological samples. In equine metabolism studies, LC-HRMS was essential for identifying a wide array of in vitro metabolites, as gas chromatography/mass spectrometry (GC/MS) lacked the necessary sensitivity for their characterization. nih.gov

The primary metabolic transformations observed include reductions of the double bonds and/or the keto groups at the C3 or C17 positions. nih.gov Additionally, mono-hydroxylation in the D-ring, in conjunction with other reductions, has been noted. nih.gov In vivo studies in horses have successfully identified the parent compound and several metabolites in both urine and blood samples using LC-HRMS. nih.gov

A study on a related compound, androst-4-ene-3,6,17-trione, utilized a liquid chromatography/ion trap-mass spectrometry (LC/MS) method for quantification in urine. This method involved liquid-liquid extraction and separation on a reversed-phase column, with a limit of quantification of 5 ng/mL. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis and Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of this compound and its metabolites, particularly in the context of doping control. nih.gov The urinary metabolism of this compound has been investigated, revealing that it is primarily excreted unchanged or as its 17β-hydroxy analog. nih.gov

To enhance volatility and improve chromatographic separation, derivatization is often employed. A common strategy is the formation of trimethylsilyl (B98337) (TMS) derivatives. nih.gov The identification of metabolites is then achieved by comparing their mass spectra and retention times with those of reference standards. nih.govresearchgate.net GC-MS analysis has been used to detect several reduced metabolites in urine, including boldenone (B1667361) and androsta-4,6-diene-3,17-dione. nih.gov

For the related compound androst-4-ene-3,6,17-trione, a selective and sensitive GC-MS method was developed to detect its TMS-enol-TMS-ether derivatives, with a limit of detection ranging from 5 to 10 ng/mL. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of Related Compounds

While specific HPLC methods for the purity assessment of this compound are not detailed in the provided search results, HPLC is a standard and vital technique for such purposes in steroid analysis. It is crucial for separating the main compound from any impurities, starting materials, or byproducts from the synthesis process. The synthesis of this compound can result in the formation of its isomer, androsta-4,6,8(14)-triene-3,17-dione, as a side product, necessitating a reliable separation method like HPLC for purification and quality control. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR have been used to characterize this compound and its synthesized metabolites, such as 17β-hydroxyandrosta-1,4,6-trien-3-one. nih.govdshs-koeln.de This characterization is crucial for confirming the identity of the synthesized reference materials used in metabolism studies. nih.govdshs-koeln.de

While specific NMR data for this compound is not available in the provided results, data for structurally similar compounds like Androsta-1,4-diene-3,17-dione and Androstenedione are available and provide a reference for the types of signals to be expected. chemicalbook.comchemicalbook.comspectrabase.com

Table 1: Available Spectroscopic Data for Related Compounds

CompoundAvailable Data
Androsta-1,4-diene-3,17-dione¹H NMR, ¹³C NMR, IR, MS, Raman, ESR chemicalbook.com
Androstenedione¹³C NMR chemicalbook.comspectrabase.com
Androsta-1,4,6-triene-3,17-dioneGC-MS, IR, Raman nih.gov
Androsta-1,4,9(11)-triene-3,17-dione¹³C NMR, GC-MS, IR nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly when combined with chromatographic separation. It involves the fragmentation of a selected ion and analysis of the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule.

GC/MS/MS has been utilized for the identification of trimethylsilyl (TMS) derivatives of this compound metabolites. nih.gov This technique provides enhanced selectivity and specificity compared to single-stage MS, which is crucial for confident identification in complex matrices like urine. nih.gov

Computational and Statistical Approaches in Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to examine the effects and metabolism of compounds like this compound. However, the sheer volume and complexity of metabolomic data necessitate the use of sophisticated computational and statistical tools for meaningful interpretation.

Principal Component Analysis (PCA) for Metabolite Clustering

Principal Component Analysis (PCA) is a fundamental, unsupervised statistical method widely employed in metabolomics to reduce the dimensionality of complex datasets. metabolon.comnih.gov It transforms the data into a new set of variables, known as principal components (PCs), which are orthogonal and capture the maximum variance in the data. metabolon.comnih.gov This allows for the visualization of high-dimensional data in a more interpretable format, typically a 2D or 3D scores plot, where samples with similar metabolic profiles cluster together. metabolon.com

In the context of steroid metabolomics, PCA can be used to:

  • Identify outliers: Samples that deviate significantly from the main clusters may represent experimental errors or unique metabolic phenotypes.
  • Observe grouping patterns: PCA can reveal natural groupings within the data, for instance, separating samples based on treatment with this compound from control samples.
  • Generate hypotheses: By examining the loadings plot, which shows the contribution of each metabolite to the principal components, researchers can identify the metabolites that are most influential in distinguishing between groups. nih.gov This can provide initial clues about the metabolic pathways affected by the compound.
  • A probabilistic extension of PCA, known as Probabilistic Principal Component Analysis (PPCA), offers a more flexible, model-based approach that can handle missing data and provides a framework for statistical inference. lenus.ie This can be particularly useful in metabolomic studies where data is often incomplete.

    Application of Machine Learning Algorithms for Metabolite Classification

    Machine learning (ML) algorithms are powerful computational tools that can recognize patterns in large datasets and are increasingly being applied to metabolomics for classification and biomarker discovery. nih.govresearchgate.net Unlike unsupervised methods like PCA, supervised ML algorithms are "trained" on a dataset with known outcomes (e.g., samples from treated vs. untreated individuals) to build a predictive model. This model can then be used to classify new, unknown samples.

    Several ML algorithms have proven useful in steroid metabolomics: nih.gov

  • Random Forest: This algorithm builds a multitude of decision trees and outputs the class that is the mode of the classes of the individual trees. It is known for its robustness and ability to handle high-dimensional data.
  • XGBoost: A scalable and efficient implementation of gradient boosting, XGBoost has shown high performance in many classification tasks.
  • Learning Vector Quantization (LVQ): This method classifies data by finding representative "prototype" vectors for each class. oup.com A variant, Generalized Matrix Relevance LVQ (GMLVQ), can identify the most discriminative metabolites for classification. oup.com
  • Convolutional Neural Networks (CNNs): These deep learning models are particularly adept at recognizing patterns in data like mass spectrometry spectra. acs.org A tool called SteroidXtract utilizes a CNN to identify steroid-like molecules from their tandem mass spectrometry (MS2) spectral patterns. acs.org
  • A significant application of machine learning in steroid metabolomics is the differentiation between benign and malignant adrenal tumors. oup.comoup.com By analyzing the urinary steroid metabolome with gas chromatography-mass spectrometry (GC-MS) and applying ML algorithms, researchers have been able to identify a "malignant steroid fingerprint" with high sensitivity and specificity. oup.com This approach demonstrates the potential of combining analytical chemistry with machine learning for diagnostic purposes. nih.gov

    Utilization of Structure-Based Metabolic Reaction Classification Systems

    Understanding the metabolic transformations that a compound like this compound undergoes is crucial. Structure-based metabolic reaction classification systems provide a framework for organizing and predicting these transformations based on the chemical changes occurring.

    One such system is the KEGG (Kyoto Encyclopedia of Genes and Genomes) RCLASS database . acs.org RCLASS classifies reactions based on the chemical structure transformation patterns of reactant-product pairs. acs.org This allows for a purely chemical similarity measure, independent of the enzymes involved. acs.org By analyzing the structure of this compound and its potential metabolites, researchers can use databases like KEGG to hypothesize the types of reactions it might undergo, such as oxidation, reduction, or hydroxylation.

    Another approach involves the use of MOLMAP reaction descriptors , which numerically encode the structural changes in a chemical reaction. nih.gov These descriptors can be used with machine learning techniques like self-organizing maps (SOMs) to classify reactions and even predict the Enzyme Commission (EC) numbers for unclassified reactions. nih.gov This could be valuable for identifying the enzymes responsible for the metabolism of this compound.

    The metabolism of a related compound, androsta-1,4,6-triene-3,17-dione, has been shown to involve reactions such as 17β-hydroxylation and reduction. nih.gov This information, combined with structure-based classification systems, can help predict the metabolic fate of this compound.

    Below is an interactive table summarizing the computational approaches discussed:

    Approach Description Application in Steroid Metabolomics Key Findings/Potential
    Principal Component Analysis (PCA) An unsupervised statistical method for dimensionality reduction and visualization of complex data. metabolon.com Used to identify clustering patterns and influential metabolites in steroid profiling studies. researchgate.net Can reveal overall metabolic shifts induced by compounds like this compound and guide hypothesis generation.
    Machine Learning (e.g., Random Forest, CNNs) Supervised algorithms that learn from data to make predictions or classifications. nih.govacs.org Classification of adrenal tumors based on urinary steroid profiles. oup.comoup.com Identification of steroid-like molecules from mass spectrometry data. acs.org Offers high accuracy in diagnosing steroid-related disorders and can automate the identification of novel metabolites.
    Structure-Based Reaction Classification (e.g., KEGG RCLASS) Systems that classify metabolic reactions based on chemical structure transformations. acs.org Can be used to predict the metabolic pathways and enzymatic reactions involving steroids. Facilitates the prediction of metabolic fate and identification of enzymes involved in the biotransformation of this compound.

    Emerging Research Perspectives and Advanced Methodologies

    Computational Chemistry and In Silico Modeling

    Computational, or in silico, methods have become indispensable in modern drug discovery and biochemical research. nih.gov For a novel compound like Androsta-4,6,8(9)-triene-3,17-dione, these tools offer predictive power that can guide laboratory research, saving significant time and resources. mdpi.com

    Predicting the metabolic fate of a new chemical entity is a critical early step in its development. For steroidal compounds, this often involves metabolism by the cytochrome P450 (CYP) enzyme superfamily. nih.gov In silico models use various approaches to predict how a compound like this compound might be metabolized.

    Key Predictive Approaches:

    Ligand-Based Methods: These models use the structure of the compound itself to find similarities with other molecules whose metabolic pathways are known. By comparing structural features, the models can infer potential sites of metabolic attack.

    Structure-Based Methods: These approaches utilize 3D models of metabolic enzymes, such as specific CYPs. The compound is computationally "docked" into the enzyme's active site to determine the feasibility and likely outcome of a reaction. acs.org Molecular dynamics simulations can further refine these predictions by modeling the dynamic interactions between the compound and the enzyme over time. acs.org

    For a steroidal aromatase inhibitor, computational tools would be used to predict common metabolic transformations such as hydroxylation, reduction, or further alterations to the steroid's core structure. mdpi.com

    Table 1: Common In Silico Tools for Metabolism Prediction

    Tool Category Principle of Operation Predicted Outcome for Steroids
    QSAR Models Quantitative Structure-Activity Relationship models correlate chemical structure with metabolic stability. Rate of metabolism, identification of metabolically labile sites.
    Molecular Docking Simulates the binding of the steroid to the active site of a specific metabolic enzyme (e.g., CYP3A4). Preferred binding orientation, identification of atoms closest to the catalytic center.
    Pharmacophore Models Identifies the 3D arrangement of essential features for binding to a metabolizing enzyme. Likelihood of being a substrate for a particular enzyme family.

    | Expert Systems | Rule-based systems that use a knowledge base of known biotransformations to predict metabolites. | A list of potential metabolites based on established reaction rules. |

    These predictive methods generate a list of potential metabolites for this compound, which can then be targeted for identification in subsequent in vitro or in vivo laboratory experiments.

    While powerful, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are not always perfectly aligned with results from live biological systems (in vivo). mdpi.com Discrepancies arise because computational models are simplifications of highly complex biological environments. mdpi.com Several strategies are employed to reconcile these differences.

    Iterative Refinement: The process is often cyclical. An initial in silico prediction is tested in vivo. The experimental data gathered is then used to refine and improve the computational model. This iterative loop enhances the predictive accuracy of the models for future compounds.

    Integrating Complex Biological Factors: Initial models may not account for factors like protein binding, active transport across membranes, or the influence of the gut microbiome. Advanced models seek to incorporate these variables. For instance, if an in silico model predicts high absorption but in vivo data shows low bioavailability, the discrepancy might be resolved by modeling the compound's interaction with efflux transporters like P-glycoprotein. researchgate.net

    Table 2: Bridging the Gap Between In Silico and In Vivo Data

    Discrepancy Example Potential Biological Cause Strategy for Resolution
    Predicted low metabolism, but high in vivo clearance. Metabolism by unmodeled pathways (e.g., non-CYP enzymes) or rapid excretion. Expand the in silico model to include other enzyme families; conduct in vitro assays with different cell types (e.g., hepatocytes).
    Predicted high membrane permeability, but low oral absorption. Efflux by transporters (e.g., P-glycoprotein); poor solubility in gut fluid. Incorporate transporter interaction predictions; perform detailed solubility and dissolution studies to feed back into the model.
    Predicted non-toxicity, but in vivo toxicity observed. Formation of a reactive metabolite not predicted by the initial model. Use more sophisticated models to predict reactive metabolite formation; perform bioactivation assays.

    | Predicted stable binding to target, but short duration of action in vivo. | Rapid metabolic clearance or distribution away from the target tissue. | Integrate pharmacokinetic parameters (clearance, volume of distribution) into a unified Pharmacokinetic/Pharmacodynamic (PK/PD) model. |

    By systematically addressing these discrepancies, researchers can build more robust and reliable computational models that accelerate the development of new therapeutic agents.

    Applications in Biocatalysis and Synthetic Biology

    Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations, offering advantages in specificity and environmental sustainability. medcraveonline.com For complex molecules like steroids, these biological systems can execute precise modifications that are difficult to achieve with traditional chemistry. researchgate.net

    Microorganisms have evolved diverse pathways to break down and utilize steroids as carbon sources. nih.gov These natural degradation pathways, such as the 9,10-seco pathway for androgens and the 4,5-seco pathway for estrogens, can be harnessed and optimized for biotechnological purposes. nih.gov While specific degradation pathways for this compound are not documented, the principles of optimizing steroid degradation would apply.

    Optimization strategies often involve genetic engineering to block the degradation pathway at a desired point. For example, by deleting the gene for a key enzyme that breaks open the steroid rings, the microbe can be engineered to accumulate a valuable intermediate product instead of fully catabolizing the starting material.

    Beyond preventing degradation, microbial systems can be engineered to perform novel or enhanced transformations. This is a cornerstone of "white biotechnology," which uses microbes as cellular factories. medcraveonline.com

    Key Engineering Strategies:

    Enzyme Introduction: Genes for specific enzymes, such as hydroxylases from various organisms, can be introduced into a robust microbial host like E. coli or yeast. This allows the host to perform highly specific reactions, such as adding a hydroxyl group to a precise position on the steroid nucleus, which can dramatically alter its biological activity.

    Pathway Enhancement: The efficiency of a transformation can be increased by boosting the expression of the necessary enzymes or by engineering related metabolic pathways to ensure a plentiful supply of necessary cofactors (like NADPH). nih.gov

    Directed Evolution: Enzymes can be evolved in the laboratory to improve their activity, stability, or specificity for a non-natural substrate like this compound. nih.gov

    These techniques could theoretically be applied to transform this compound into a variety of derivatives for further study.

    One of the most ambitious goals of synthetic biology is the de novo biosynthesis of complex molecules from simple carbon sources like glucose. For steroids, this involves engineering a microorganism (typically yeast) with an entire multi-step biosynthetic pathway that starts with basic precursors like acetyl-CoA. researchgate.netlibretexts.org

    The process begins with the construction of the mevalonate pathway, which produces the fundamental building blocks of steroids. libretexts.org Subsequently, a series of enzymes are introduced to cyclize these precursors into the basic four-ring steroid skeleton (lanosterol), and further enzymes are added to modify this core structure. libretexts.orgnih.gov

    While creating a pathway for a highly modified, synthetic steroid like this compound would be exceptionally challenging, the foundational work in this area is advancing rapidly. researchgate.net The ultimate aim is to create sustainable, fermentation-based production platforms for high-value steroids, moving away from reliance on plant-derived precursors or complex chemical synthesis. researchgate.net

    Future Directions in this compound Research

    The steroid this compound has been identified as a mechanism-based inactivator, or "suicide substrate," for aromatase, the enzyme responsible for estrogen biosynthesis. nih.gov Its unique triene structure presents a foundation for further scientific inquiry aimed at refining its biochemical properties and fully elucidating its mechanism of action. Future research is poised to expand upon the foundational knowledge of this compound, focusing on the development of more specific molecules, a deeper understanding of its metabolic fate, and a more precise characterization of its interaction with its enzymatic target.

    Exploration of Novel Derivatives with Tailored Biochemical Specificity

    The core structure of this compound offers a versatile scaffold for chemical modification to enhance its biochemical specificity and potency as an aromatase inhibitor. The synthesis of the parent compound has been achieved from androsta-4,7-diene-3,17-dione via an acid-catalyzed cleavage of a 7,8α-epoxide intermediate. nih.gov This synthetic route, along with others, can be adapted to introduce a variety of functional groups at different positions on the steroid's A, B, C, or D rings.

    Research into the structure-activity relationships of other androstane-based aromatase inhibitors provides a roadmap for this exploration. For instance, studies on derivatives of androst-4-ene-3,6,17-trione have shown that substitutions at various positions can significantly alter inhibitory activity. The introduction of dimethyl and hydroxy groups has been shown to produce potent inhibitors. These findings suggest that similar modifications to the this compound backbone could yield novel derivatives with tailored properties. The goal of such synthetic efforts would be to create analogues with increased affinity for the aromatase active site, reduced off-target effects, and potentially altered mechanisms of inactivation that could be more efficient or selective.

    Future research in this area will likely involve a combination of chemical synthesis and biochemical evaluation. A systematic exploration of substitutions could lead to the identification of lead compounds with superior therapeutic potential.

    Table 1: Potential Modifications to this compound and Their Hypothesized Effects
    Modification SitePotential Functional GroupAnticipated Impact on Biochemical Specificity
    C-2Methyl, HalogenMay alter steric interactions within the enzyme's active site, potentially increasing binding affinity or altering the inactivation mechanism.
    C-4Methoxy, HydroxyCould influence electronic properties and hydrogen bonding capabilities, potentially enhancing competitive inhibition.
    C-6Alkyl chainsMay probe additional binding pockets within the enzyme, potentially leading to enhanced potency and selectivity.
    C-19 (if synthetically accessible)FluoromethylCould create a more potent mechanism-based inactivator by forming a highly reactive intermediate upon enzymatic processing.

    In-Depth Investigation of Uncharacterized Metabolic Intermediates

    While the mechanism of action of this compound as an aromatase inactivator has been proposed, its metabolic fate in biological systems remains largely uncharacterized. nih.gov Understanding the biotransformation of this compound is crucial for a complete picture of its pharmacological profile. Research on structurally related aromatase inhibitors, such as androsta-1,4,6-triene-3,17-dione, has revealed that metabolism can occur through various pathways, including reduction of keto groups and hydroxylation at various positions on the steroid nucleus. nih.gov

    For example, the urinary metabolism of androsta-1,4,6-triene-3,17-dione shows that it is excreted both unchanged and as its 17β-hydroxy analogue. nih.gov Additionally, several reduced metabolites have been identified. nih.gov It is plausible that this compound undergoes similar metabolic transformations. Future investigations should focus on identifying these potential metabolic intermediates using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro and in vivo studies.

    Identifying and characterizing these metabolites is essential. The metabolic products may themselves possess biological activity, either contributing to or antagonizing the effects of the parent compound. Furthermore, understanding the metabolic pathways will inform the design of future derivatives with improved stability and pharmacokinetic properties.

    Table 2: Hypothesized Uncharacterized Metabolic Intermediates of this compound
    Potential MetaboliteMetabolic ReactionRationale for Investigation
    17β-hydroxy-androsta-4,6,8(9)-trien-3-oneReduction of C-17 keto groupA common metabolic pathway for steroidal diones, observed with similar compounds like androsta-1,4,6-triene-3,17-dione. nih.gov
    3α/β-hydroxy-androsta-4,6,8(9)-trien-17-oneReduction of C-3 keto groupAnother common route of steroid metabolism, potentially altering receptor affinity and biological activity.
    Hydroxylated derivatives (e.g., 6α-OH, 11α-OH)Hydroxylation by cytochrome P450 enzymesHydroxylation is a primary phase I metabolic reaction for steroids, often leading to increased water solubility and facilitating excretion. dshs-koeln.de
    Glucuronide and sulfate conjugatesPhase II conjugationThese conjugation reactions are typical for steroid metabolites, preparing them for renal or biliary elimination.

    Advanced Mechanistic Elucidation of Enzyme-Inhibitor Interactions beyond Current Understanding

    This compound is understood to function as a suicide substrate, where the 4,6,8(9)-triene system acts as a latent alkylating group following enzymatic processing by aromatase. nih.gov This leads to time-dependent, irreversible inactivation of the enzyme. nih.gov However, the precise molecular details of this interaction—the specific amino acid residues in the active site that are alkylated, the exact structure of the covalent adduct, and the conformational changes induced in the enzyme upon binding and inactivation—remain to be fully elucidated.

    Future research must employ advanced biophysical and computational techniques to move beyond the current understanding. High-resolution co-crystallography of the aromatase enzyme with the inhibitor (or a stable analogue) could provide an atomic-level snapshot of the binding orientation and the covalent linkage formed. Advanced mass spectrometry techniques, such as hydrogen-deuterium exchange (HDX-MS) and peptide mapping, can identify the specific sites of covalent modification and map the allosteric changes in the enzyme's structure.

    Furthermore, sophisticated computational modeling, including quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the enzymatic reaction pathway that leads to the formation of the reactive alkylating species and its subsequent attack on the enzyme. This level of mechanistic detail is critical for the rational design of next-generation inhibitors with improved potency and selectivity, and to understand potential mechanisms of resistance.

    Q & A

    Basic Research Questions

    Q. What are the recommended safety protocols for handling Androsta-4,6,8(9)-triene-3,17-dione in laboratory settings?

    • Methodological Guidance :

    • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid dermal or ocular exposure .
    • Conduct experiments in a fume hood or well-ventilated workspace to minimize inhalation risks .
    • Store the compound in sealed containers at -20°C to maintain stability, and avoid exposure to humidity or direct light .
    • Dispose of contaminated materials via certified hazardous waste protocols to mitigate environmental toxicity risks .

    Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

    • Methodological Guidance :

    • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 243 nm for purity assessment .
    • Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to confirm molecular weight (282.38 g/mol) and detect impurities .
    • Nuclear Magnetic Resonance (NMR) : Apply 1H^1H- and 13C^{13}C-NMR to verify structural features, such as conjugated dienone systems in the A and B rings .

    Q. How should researchers ensure compliance with international regulations when studying this compound in athletic performance contexts?

    • Methodological Guidance :

    • Consult the World Anti-Doping Agency (WADA) Prohibited List, which classifies structurally related androstadienediones as banned substances .
    • Document synthesis and handling protocols to demonstrate non-therapeutic research intent, avoiding misclassification as performance-enhancing agents .

    Advanced Research Questions

    Q. What experimental strategies can resolve discrepancies in reported metabolic pathways of this compound derivatives?

    • Methodological Guidance :

    • Conduct comparative studies using isotope-labeled analogs (e.g., 13C^{13}C-labeled compounds) to trace metabolic intermediates in microbial or mammalian systems .
    • Apply advanced spectroscopic techniques (e.g., LC-MS/MS) to differentiate between hydroxylated and dehydrogenated metabolites, which may explain pathway variations .
    • Replicate conflicting studies under controlled conditions (e.g., pH, temperature) to identify environmental factors influencing degradation routes .

    Q. How can microbial degradation pathways be optimized for efficient biotransformation of this compound?

    • Methodological Guidance :

    • Engineer Mycobacterium strains to overexpress 3-ketosteroid-9α-hydroxylase (KSH) enzymes, which catalyze key hydroxylation steps in steroid degradation .
    • Implement a two-phase (aqueous-organic) fermentation system to enhance substrate solubility and reduce cytotoxicity during large-scale biotransformation .
    • Monitor intermediate accumulation (e.g., 9α-hydroxy derivatives) using real-time HPLC to adjust nutrient feed rates and improve yield .

    Q. What methodologies are recommended for synthesizing novel derivatives with modified biological activity?

    • Methodological Guidance :

    • Use Androsta-1,4-diene-3,17-dione (Boldione) as a precursor for selective hydrogenation or epoxidation to introduce functional groups at the 4,6,8(9) positions .
    • Optimize reaction conditions (e.g., Pd/C catalysis under H2H_2 atmosphere) to control stereochemistry and minimize side products .
    • Validate bioactivity via androgen receptor (AR) binding assays and compare IC50_{50} values against reference standards (e.g., testosterone) .

    Q. How does the compound’s stability vary under different pH and temperature conditions, and what preservation methods are optimal?

    • Methodological Guidance :

    • Perform accelerated stability studies at 25°C, 40°C, and 60°C across pH 3–9 to identify degradation hotspots (e.g., conjugated dienone systems prone to hydrolysis) .
    • Stabilize aqueous solutions with antioxidants (e.g., ascorbic acid) and store lyophilized samples under inert gas (N2_2) to prevent oxidation .

    Q. What environmental containment measures are necessary to prevent aquatic toxicity during large-scale experiments?

    • Methodological Guidance :

    • Install activated carbon filtration systems to capture residual compounds in wastewater .
    • Conduct ecotoxicity assays (e.g., Daphnia magna survivability tests) to quantify safe discharge thresholds and adjust disposal protocols accordingly .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.